molecular formula C4H4N2OS B8221264 2-Thiouracil-13C,15N2

2-Thiouracil-13C,15N2

Cat. No.: B8221264
M. Wt: 131.13 g/mol
InChI Key: ZEMGGZBWXRYJHK-VMGGCIAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiouracil-13C,15N2 is a labeled analogue of 2-Thiouracil, where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. 2-Thiouracil itself is a derivative of uracil, a pyrimidine base found in nucleic acids, where the oxygen atom at the 2-position is replaced by sulfur. This compound is known for its antithyroid properties and has been used historically in the treatment of hyperthyroidism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiouracil-13C,15N2 typically involves the incorporation of stable isotopes into the 2-Thiouracil molecule. One common method involves the reaction of thiourea with ethyl acetoacetate in the presence of isotopically labeled reagents. The reaction conditions often include a solvent such as ethanol and a catalyst like hydrochloric acid, followed by purification steps to isolate the labeled compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production is typically carried out in specialized facilities equipped to handle isotopically labeled compounds .

Chemical Reactions Analysis

Types of Reactions

2-Thiouracil-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted pyrimidines, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Thiouracil-13C,15N2 has a wide range of applications in scientific research:

Mechanism of Action

2-Thiouracil-13C,15N2 exerts its effects primarily by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones. This inhibition leads to a decrease in the production of thyroxine and triiodothyronine, thereby reducing thyroid activity. The compound also acts as a selective inhibitor of neuronal nitric oxide synthase, with a Ki value of 20 μM, affecting nitric oxide production and related pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-Thiouracil
  • 6-Propyl-2-Thiouracil
  • Thiourea

Uniqueness

2-Thiouracil-13C,15N2 is unique due to its isotopic labeling, which allows for precise tracking and quantification in various research applications. Unlike its non-labeled counterparts, this compound provides valuable insights into metabolic processes and reaction mechanisms through the use of stable isotopes .

Properties

IUPAC Name

2-sulfanylidene-(213C,1,3-15N2)1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1,5+1,6+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMGGZBWXRYJHK-VMGGCIAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[15NH][13C](=S)[15NH]C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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